molecular formula C14H11Br2NO4S B2751754 (E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide CAS No. 691370-34-0

(E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide

Cat. No.: B2751754
CAS No.: 691370-34-0
M. Wt: 449.11
InChI Key: UPVIQNLDVHYHMV-CAOOACKPSA-N
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Description

(E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated benzene ring, a sulfonamide group, and a methoxybenzylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 4-bromo-N-(benzenesulfonyl)aniline and 3-bromo-4-hydroxy-5-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

(E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s brominated and methoxybenzylidene groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (E)-4-bromo-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual bromination and the presence of both sulfonamide and methoxybenzylidene groups make it particularly versatile for various applications .

Properties

IUPAC Name

(NE)-4-bromo-N-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2NO4S/c1-21-13-7-9(6-12(16)14(13)18)8-17-22(19,20)11-4-2-10(15)3-5-11/h2-8,18H,1H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVIQNLDVHYHMV-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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